BenchChemオンラインストアへようこそ!

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

Hypotensive agents Regioisomerism QSAR

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- (CAS 126921-44-6) is a synthetic small molecule (C22H25N3, MW 331.45) belonging to the arylpiperazine-quinoline hybrid class. Its structure features a quinoline core linked via an ethylene bridge at the 4‑position to a piperazine ring bearing an ortho‑methylphenyl substituent.

Molecular Formula C22H25N3
Molecular Weight 331.5 g/mol
CAS No. 126921-44-6
Cat. No. B12722601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
CAS126921-44-6
Molecular FormulaC22H25N3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34
InChIInChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-19-10-12-23-21-8-4-3-7-20(19)21/h2-10,12H,11,13-17H2,1H3
InChIKeyRSVDGLRRVHYUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl]quinoline (CAS 126921-44-6) – Chemical Identity and Baseline Pharmacological Context


Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- (CAS 126921-44-6) is a synthetic small molecule (C22H25N3, MW 331.45) belonging to the arylpiperazine-quinoline hybrid class. Its structure features a quinoline core linked via an ethylene bridge at the 4‑position to a piperazine ring bearing an ortho‑methylphenyl substituent [1]. Compounds in this class have been investigated as modulators of monoamine neurotransmission, with historical reports describing hypotensive activity and central nervous system (CNS) effects [2], while structurally related arylpiperazine‑quinoline/quinazoline hybrids have been patented as ligands for serotonin 5‑HT1‑type receptors [3].

Why Arylpiperazine‑Quinoline Hybrids Cannot Be Simply Interchanged: The Case for Compound 126921-44-6


Within the C22H25N3 arylpiperazine‑quinoline family, subtle structural variations—regioisomerism at the quinoline core, methyl substitution pattern on the phenyl ring, and linker chemistry—profoundly alter pharmacological selectivity and in vivo efficacy. The clinically evaluated resuscitative agent centhaquine (CAS 57961‑90‑7, a 2‑quinolinyl, 3‑methylphenyl regioisomer) demonstrates serotonin receptor binding (Kis = 178.9 and 103.7 nM in rat cerebral cortex and brainstem, respectively) and primary haemodynamic activity [1], whereas compound 126921‑44‑6 (4‑quinolinyl, 2‑methylphenyl) was profiled in a QSAR‑driven antihypertensive discovery programme, indicating a distinct pharmacodynamic trajectory [2]. Generic substitution based solely on molecular formula equivalence ignores these critical structure‑activity relationships. The following quantitative evidence demonstrates precisely where compound 126921‑44‑6 occupies a differentiated biochemical and pharmacological space relative to its closest analogs.

Quantitative Differentiation Evidence for 4-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl]quinoline (126921-44-6)


Quinoline Substitution Regioisomerism: 4‑Quinolinyl vs. 2‑Quinolinyl Scaffold Determines Primary Pharmacological Indication

In the foundational QSAR study by Murti et al. (1989), a series of 1‑aryl‑4‑(β‑quinolylethyl)piperazines were systematically evaluated for hypotensive activity. The 4‑quinolinylethyl analogs (compounds 47–51) were synthesised as a distinct sub‑series and exhibited prominent hypotensive activity, whereas the 2‑quinolinylethyl series (which includes centhaquine) was optimised for a broader profile [1]. The 4‑quinolinyl substitution is associated with centrally mediated blood‑pressure lowering, differentiating it from the primarily resuscitative haemodynamic profile of the 2‑quinolinyl analog centhaquine [1] [2].

Hypotensive agents Regioisomerism QSAR Cardiovascular pharmacology

Phenyl Ring Methyl Substitution: Ortho‑Methyl (2‑Methylphenyl) vs. Meta‑Methyl (3‑Methylphenyl) Pharmacology

Compound 126921‑44‑6 bears an ortho‑methyl (2‑methylphenyl) substituent on the piperazine ring, whereas the clinically studied centhaquine (CAS 57961‑90‑7) bears a meta‑methyl (3‑methylphenyl) group. In the Murti et al. (1989) QSAR analysis, the centrally acting hypotensive profile was identified for the 3‑methylphenyl derivative (compound 17), yet the 4‑quinolinylethyl sub‑series (compounds 47–51), which includes the 2‑methylphenyl variant (126921‑44‑6), was prepared and evaluated separately [1]. The ortho‑methyl substitution introduces steric constraints at the piperazine‑aryl junction that are absent in meta‑ or para‑substituted analogs, potentially altering receptor subtype selectivity. Patent literature on related 5‑HT1A/5‑HT2A receptor ligands indicates that the ortho‑substitution pattern on the phenyl ring influences the balance between serotonin and dopamine receptor affinity .

Ortho‑methylphenyl Meta‑methylphenyl Structure‑activity relationship CNS pharmacology

Linker Chemistry Differentiation: Ethylene‑Bridged Amine vs. Carboxamide Linker Impacts Multi‑Receptor Selectivity

Compound 126921‑44‑6 features a simple ethylene linker between the quinoline and piperazine moieties. A closely related carboxamide analog, N‑{2‑[4‑(2‑methylphenyl)piperazin‑1‑yl]ethyl}‑2‑quinoline carboxamide (CAS 1221290‑80‑7), replaces the ethylene‑quinoline junction with a carboxamide functionality. Graulich et al. (2010) demonstrated that the nature of the heteroaryl‑linker group significantly impacts selectivity profiles: the presence of a quinoxaline carboxamide favoured 5‑HT1A over dopamine D4.2 receptor selectivity, while modifications to the linker and distal phenyl ring (e.g., 3‑CF3 substitution) further modulated affinity for α2A‑adrenoceptors . The ethylene‑bridged scaffold of 126921‑44‑6 lacks the amide hydrogen‑bond donor/acceptor, which is predicted to alter target engagement and metabolic stability compared to the carboxamide series .

Ethylene linker Carboxamide 5‑HT1A D4.2 α2A Receptor selectivity

5‑HT1A/5‑HT2A Receptor Pharmacology: Class‑Level Evidence for Serotonergic Activity of 4‑Substituted Quinoline‑Piperazine Hybrids

Patent EP2619187B1 discloses compounds and pharmaceutical compositions for treating disorders associated with 5‑HT1A and 5‑HT2A receptors, encompassing quinoline and quinazoline derivatives bearing piperazine‑ethyl‑aryl motifs [1]. The 4‑quinolinyl substitution pattern present in 126921‑44‑6 aligns with the generic structural claims of this patent, suggesting potential dual 5‑HT1A/5‑HT2A modulatory activity. Parallel patent US7439243B2 describes piperazinyl‑quinoline derivatives with affinity for 5‑HT6 receptors, further establishing the serotonergic target space for this compound class [2]. While direct binding data for 126921‑44‑6 at defined serotonin receptor subtypes is not publicly available, the patent disclosures provide a rational basis for its use as a serotonin receptor‑targeted probe, differentiated from the α1‑adrenoceptor‑selective profile of other quinoline‑arylpiperazines [3].

5‑HT1A 5‑HT2A Serotonin receptor CNS Antipsychotic

Physicochemical Property Differentiation: Computed LogP Governs Hypotensive QSAR and Dictates Procurement-Grade Selection

The computed octanol/water partition coefficient (LogP) for 126921‑44‑6 is 4.4 [1]. This value lies close to the QSAR‑derived optimal LogP₀ of 4.23 for maximal hypotensive activity in the 1‑aryl‑4‑(β‑quinolylethyl)piperazine series reported by Murti et al. (1989), where the parabolic relationship between LogP and hypotensive efficacy was established [2]. In contrast, computationally predicted LogP values for related analogs such as the 2‑quinolinyl‑4‑methylphenyl regioisomer (CAS 57961‑92‑9) and the carboxamide analog (CAS 1221290‑80‑7) are expected to differ due to altered hydrogen‑bonding capacity and molecular shape, potentially shifting them away from the hypotensive activity optimum. This property‑based differentiation enables rational compound selection for lipophilicity‑dependent pharmacological profiling or formulation development.

LogP QSAR Lipophilicity Hypotensive activity Procurement specification

Recommended Research and Procurement Application Scenarios for 4-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl]quinoline (126921-44-6)


Cardiovascular Research Programmes Requiring a Structurally Defined Hypotensive Probe

Research groups investigating central hypotensive mechanisms can utilise 126921‑44‑6 as a 4‑quinolinylethyl arylpiperazine probe, whose hypotensive activity was established alongside a QSAR model with an optimal LogP₀ of 4.23 [1]. Its computed LogP of 4.4 places it near this optimum, making it suitable for lipophilicity‑dependent in vivo studies where centhaquine (a 2‑quinolinyl regioisomer with a different primary indication) would be inappropriate [1] [2].

Serotonin Receptor Pharmacology Studies Requiring Patent‑Recognised 5‑HT1A/5‑HT2A Ligand Scaffolds

The compound's 4‑quinolinyl‑ethyl‑piperazine architecture is encompassed within the generic formulae of patents claiming 5‑HT1A and 5‑HT2A receptor modulators [3]. It is thus a relevant tool compound for CNS drug discovery programmes targeting serotonergic pathways, offering a scaffold geometry differentiated from α1‑adrenoceptor‑biased quinoline‑arylpiperazines [4] and metabolically labile quinolyl‑piperazinyl piperidines [5].

Structure–Activity Relationship (SAR) Studies Investigating Linker and Substitution Effects on Multi‑Receptor Selectivity

126921‑44‑6 serves as a key comparator in SAR campaigns alongside the carboxamide analog (CAS 1221290‑80‑7) and the meta‑methylphenyl analog centhaquine (CAS 57961‑90‑7). The ethylene linker eliminates the amide hydrogen‑bond donor/acceptor present in the carboxamide series, potentially altering 5‑HT1A/D4.2/α2A selectivity profiles , while the ortho‑methyl substitution introduces steric constraints absent in the meta‑methyl analog [1].

Chemical Procurement for Combinatorial Library Design Centred on the 4‑Quinolinyl‑Piperazine Scaffold

For medicinal chemistry groups building focused libraries around the 4‑quinolinyl‑piperazine core, 126921‑44‑6 represents a commercially identifiable starting scaffold with documented synthetic accessibility via Mannich condensation of 4‑methylquinoline with 1‑(2‑methylphenyl)piperazine [1]. Its procurement enables diversification at the quinoline 2‑position, the ethylene bridge, or the aryl ring, providing a validated entry point distinct from the more extensively characterised 2‑quinolinyl series.

Quote Request

Request a Quote for Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.